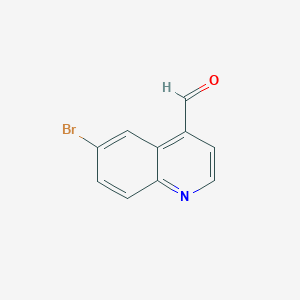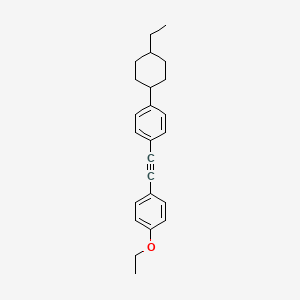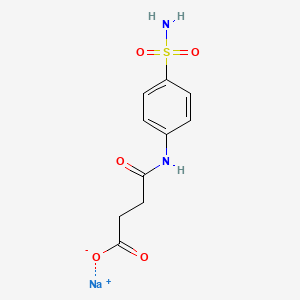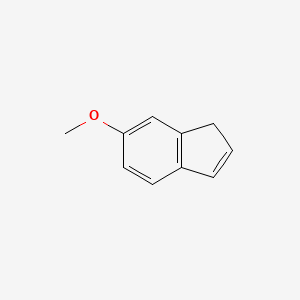
6-Methoxy-1H-indene
描述
6-Methoxy-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxy group at the sixth position of the indene structure introduces unique chemical properties, making this compound an interesting subject for research in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2,3-dihydro-1H-inden-1-one.
Cyanation and Reduction: The compound undergoes cyanation followed by reduction using sodium borohydride (NaBH4).
Hydrogenation: The final step involves hydrogenation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques.
化学反应分析
Types of Reactions: 6-Methoxy-1H-indene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 6-Methoxy-2,3-dihydro-1H-indene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-Methoxy-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methoxy-1H-indene involves its interaction with various molecular targets. The methoxy group enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still under investigation.
相似化合物的比较
Indene: The parent compound without the methoxy group.
6-Hydroxy-1H-indene: Similar structure with a hydroxyl group instead of a methoxy group.
6-Methyl-1H-indene: Similar structure with a methyl group instead of a methoxy group.
Comparison:
6-Methoxy-1H-indene vs. Indene: The methoxy group in this compound increases its electron-donating ability, making it more reactive in electrophilic substitution reactions.
This compound vs. 6-Hydroxy-1H-indene: The methoxy group is less reactive than the hydroxyl group, leading to different reactivity patterns and biological activities.
This compound vs. 6-Methyl-1H-indene: The methoxy group introduces oxygen, which can participate in hydrogen bonding and other interactions, unlike the methyl group.
属性
IUPAC Name |
6-methoxy-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZFDDFOXBWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623007 | |
| Record name | 6-Methoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-08-7 | |
| Record name | 6-Methoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



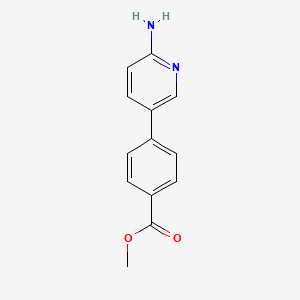
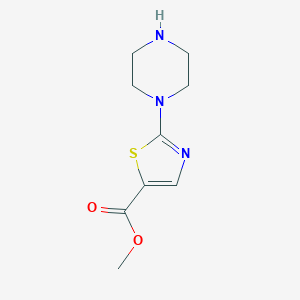
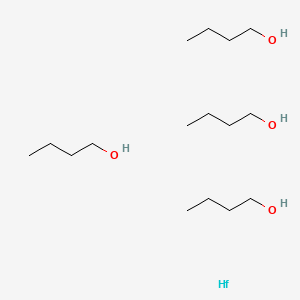
![[2-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B1602909.png)

![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)



